H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH

描述

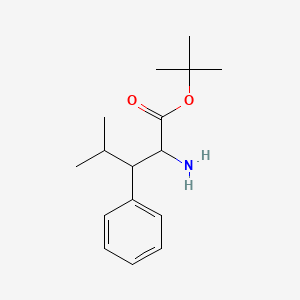

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH is a useful research compound. Its molecular formula is C182H274N50O55S and its molecular weight is 4074.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质结构分析

对蛋白质一级结构的研究,如鼠类主要组织相容性复合物同种抗原,涉及分析类似于 H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH 的氨基酸序列。这些分析有助于了解蛋白质在生物系统中的功能和相互作用 (Uehara 等,1980)。

酶结构与功能

对酶的研究,如来自猪肌肉的腺苷酸激酶,也涉及检查氨基酸序列。了解这些序列有助于理解酶的机制及其在代谢途径中的作用 (Heil 等,1974)。

光合作用研究

在光合细菌中,如球形红杆菌,研究反应中心亚基的氨基末端序列对于理解光能如何转化为化学能至关重要。这项研究是探索能源生产及其潜在应用的基础 (Sutton 等,1982)。

免疫学研究

鼠类主要组织相容性复合物同种抗原(如 H-2Db 糖蛋白)的一级结构是免疫学研究的关键。这些研究提供了免疫系统如何识别和应对病原体的见解 (Maloy 等,1981)。

激素研究

研究人类绒毛膜促性腺激素等激素的氨基酸序列揭示了它们的结构和功能,这对于理解生殖生物学和开发临床治疗至关重要 (Morgan 等,1975)。

蛋白质-蛋白质相互作用

分析血浆前白蛋白等蛋白质的氨基酸序列有助于理解蛋白质-蛋白质相互作用,这对于理解复杂的生物过程至关重要 (Kanda 等,1974)。

酶催化研究

对酶的研究,如来自人肝的锰超氧化物歧化酶,涉及研究氨基酸序列以了解催化机制及其在细胞过程中的影响 (Barra 等,1984)。

作用机制

Target of Action

Amyloid β-Peptide (1-37) (human), also known as CID 131636539, is a peptide that plays a crucial role in the innate immune system . It is known to express antimicrobial precursor proteins, which are further processed to generate antimicrobial peptides (AMPs), including several types of α/β defensins, histatins, and cathelicidin-derived AMPs like LL37 . These AMPs are crucial to defend against infections caused by pathogenic bacteria, viruses, fungi, and parasites .

Mode of Action

Amyloid β-Peptide (1-37) (human) interacts with its targets in a way that it exerts several host defense activities, apart from canonical direct killing of pathogenic organisms . These activities include inflammatory response modulation, chemo-attraction, and wound healing and closure at the infected sites . In addition, this peptide and its derived peptides are bestowed with anti-cancer and anti-amyloidogenic properties .

Biochemical Pathways

The amyloidogenic pathway is the process of Amyloid β-Peptide (1-37) (human) biogenesis . The amyloid precursor protein (APP) is first cleaved by β-secretase, producing soluble β-APP fragments (sAPPβ) and C-terminal β fragment (CTFβ, C99). C99 is further cleaved by γ-secretase, generating APP intracellular domain (AICD) and Amyloid β-Peptide .

Pharmacokinetics

It is known that d-amino acid peptides, such as amyloid β-peptide (1-37) (human), are resistant to proteolysis, suggesting a high stability in plasma and blood matrices .

Result of Action

The result of the action of Amyloid β-Peptide (1-37) (human) is multifaceted. It plays a significant role in the innate immune system, defending against various pathogens . It also has anti-cancer and anti-amyloidogenic properties . Furthermore, proteolytic degradation is thought to play a large part in preventing Amyloid β-Peptide aggregation or deposition into plaques .

Action Environment

The action of Amyloid β-Peptide (1-37) (human) is influenced by various environmental factors. For instance, high protein concentrations and exposure to metal ions are known to favor self-assembly . Moreover, tissue-specific expressions of antimicrobial proteins and peptides constitute the innate immunity to eliminate invading pathogens .

生化分析

Biochemical Properties

Amyloid β-Peptide (1-37) (human) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of β-amyloid precursor protein (βAPP), which has been linked to early-onset Familial Alzheimer’s Disease .

Cellular Effects

Amyloid β-Peptide (1-37) (human) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Amyloid β-Peptide (1-37) (human) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Amyloid β-Peptide (1-37) (human) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Amyloid β-Peptide (1-37) (human) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Amyloid β-Peptide (1-37) (human) is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Amyloid β-Peptide (1-37) (human) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Amyloid β-Peptide (1-37) (human) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C182H274N50O55S/c1-21-95(15)148(178(284)197-81-135(240)205-117(63-89(3)4)164(270)215-116(58-62-288-20)162(268)227-145(92(9)10)177(283)198-83-143(254)255)232-181(287)149(96(16)22-2)231-152(258)97(17)202-133(238)79-194-154(260)109(43-32-34-59-183)210-171(277)126(73-132(187)237)221-175(281)130(85-234)207-136(241)82-196-176(282)144(91(7)8)228-174(280)128(75-142(252)253)222-160(266)114(52-56-138(244)245)209-151(257)99(19)204-163(269)120(65-100-37-26-23-27-38-100)218-167(273)122(67-102-41-30-25-31-42-102)224-179(285)147(94(13)14)230-173(279)118(64-90(5)6)216-156(262)110(44-33-35-60-184)211-158(264)112(50-54-131(186)236)213-168(274)123(69-104-76-190-86-199-104)220-170(276)125(71-106-78-192-88-201-106)225-180(286)146(93(11)12)229-161(267)115(53-57-139(246)247)214-165(271)119(68-103-46-48-107(235)49-47-103)206-134(239)80-195-155(261)129(84-233)226-172(278)127(74-141(250)251)223-169(275)124(70-105-77-191-87-200-105)219-157(263)111(45-36-61-193-182(188)189)212-166(272)121(66-101-39-28-24-29-40-101)217-159(265)113(51-55-137(242)243)208-150(256)98(18)203-153(259)108(185)72-140(248)249/h23-31,37-42,46-49,76-78,86-99,108-130,144-149,233-235H,21-22,32-36,43-45,50-75,79-85,183-185H2,1-20H3,(H2,186,236)(H2,187,237)(H,190,199)(H,191,200)(H,192,201)(H,194,260)(H,195,261)(H,196,282)(H,197,284)(H,198,283)(H,202,238)(H,203,259)(H,204,269)(H,205,240)(H,206,239)(H,207,241)(H,208,256)(H,209,257)(H,210,277)(H,211,264)(H,212,272)(H,213,274)(H,214,271)(H,215,270)(H,216,262)(H,217,265)(H,218,273)(H,219,263)(H,220,276)(H,221,281)(H,222,266)(H,223,275)(H,224,285)(H,225,286)(H,226,278)(H,227,268)(H,228,280)(H,229,267)(H,230,279)(H,231,258)(H,232,287)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H4,188,189,193)/t95-,96-,97-,98-,99-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,144-,145-,146-,147-,148-,149-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNGNRVBKQEJPA-IUMSEVKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C182H274N50O55S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4074 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrobromide](/img/no-structure.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)